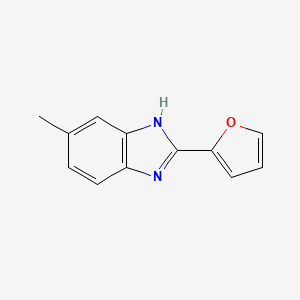

2-(furan-2-yl)-5-methyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVLGUPUTLPOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 Furan 2 Yl 5 Methyl 1h Benzimidazole and Analogues

Historical and Contemporary Approaches to 2-Substituted Benzimidazole (B57391) Ring Formation

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. nih.gov The first synthesis of a benzimidazole was reported in 1872 by Hoebrecker. chemmethod.comsphinxsai.com Traditionally, the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids at high temperatures in the presence of strong acids like polyphosphoric acid or mineral acids, has been a cornerstone for benzimidazole formation. jksus.orgmdpi.comresearchgate.net Another classical approach is the Weidenhagen reaction, which utilizes the condensation of o-phenylenediamines with aldehydes or ketones in the presence of an oxidizing agent. researchgate.net While effective, these historical methods often suffer from harsh reaction conditions, long reaction times, and limited functional group tolerance. jksus.orgresearchgate.net

Contemporary synthetic chemistry has introduced a plethora of milder and more efficient methods for constructing the 2-substituted benzimidazole ring. These modern strategies can be broadly categorized into condensation reactions with various precursors and cyclization strategies that are often catalyzed by transition metals or are entirely metal-free.

Condensation Reactions Involving o-Phenylenediamines and Aldehyde/Carboxylic Acid Precursors

The condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives like esters, anhydrides, and nitriles) remains a widely used and versatile method for synthesizing 2-substituted benzimidazoles. jksus.orgorientjchem.orgresearchgate.net In the context of synthesizing 2-(furan-2-yl)-5-methyl-1H-benzimidazole, this would involve the reaction of 4-methyl-1,2-phenylenediamine with furan-2-carbaldehyde or furan-2-carboxylic acid.

The reaction with aldehydes, such as furan-2-carbaldehyde, typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. Various oxidants and catalysts have been employed to facilitate this transformation under milder conditions. For instance, the use of hypervalent iodine as an oxidant has been reported for the one-step synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes. organic-chemistry.org Microwave-assisted organic synthesis has also been effectively utilized to accelerate these condensation reactions, often leading to higher yields and shorter reaction times. researchgate.netfigshare.com

The direct condensation with carboxylic acids, such as furan-2-carboxylic acid, often requires high temperatures to drive the dehydration process. rsc.org However, the use of activating agents or catalysts can facilitate the reaction under milder conditions. Lewis acids have proven to be effective catalysts in various transformations, offering a greener alternative for benzimidazole synthesis. mdpi.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine | Aromatic Aldehydes | H2O2/HCl, MeCN, rt | 2-Arylbenzimidazoles | organic-chemistry.org |

| o-phenylenediamine | Carboxylic Acids | Alumina-methanesulfonic acid, Microwave | 2-Substituted benzimidazoles | researchgate.net |

| o-phenylenediamine | Aldehydes | Zinc acetate, rt, solvent-free | 2-Substituted benzimidazoles | chemmethod.com |

| o-phenylenediamine | Carboxylic Acids | High-temperature water | 2-Substituted benzimidazoles | rsc.org |

Transition-Metal-Catalyzed and Metal-Free Cyclization Strategies

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of benzimidazoles. rsc.org These methods often involve the intramolecular C-N bond formation from suitably substituted precursors. Catalysts based on copper (Cu), palladium (Pd), and nickel (Ni) have been extensively studied. rsc.orgrsc.orgresearchgate.net For example, copper-catalyzed cyclization of o-bromoarylamines with nitriles provides an efficient route to benzimidazoles under mild and ligand-free conditions. rsc.org Similarly, palladium-catalyzed carbonylative cyclization has been reported as a modern approach. rsc.org These methods offer high efficiency and broad functional group tolerance.

Parallel to the development of metal-catalyzed reactions, metal-free synthetic strategies have gained significant attention due to their environmental and economic advantages. acs.orgorganic-chemistry.org These approaches avoid the use of potentially toxic and expensive heavy metals. One such method involves the intramolecular N-arylation of amidines mediated by a strong base like potassium hydroxide (B78521) in DMSO at elevated temperatures. acs.orgorganic-chemistry.org Another metal-free approach utilizes hypervalent iodine catalysis for the oxidative cyclization of N'-aryl urea (B33335) compounds to form benzimidazolinones. mdpi.com Furthermore, dehydrogenative coupling of diamines and alcohols using a nonmetallic catalyst like NHPI in the presence of molecular oxygen represents a green and widely applicable protocol for N-heterocycle synthesis. rsc.org

| Strategy | Precursors | Catalyst/Reagents | Key Features | Reference |

| Copper-catalyzed cyclization | o-bromoarylamine and nitriles | Copper catalyst, ligand-free | High yields, mild conditions | rsc.org |

| Palladium-catalyzed synthesis | N-arylamidines | [PdCl2(PhCN)2] | C-H activation | rsc.org |

| Metal-free N-arylation | Amidines | KOH/DMSO | Avoids transition metals | acs.orgorganic-chemistry.org |

| Metal-free oxidative cyclization | d-Glucose and o-phenylenediamines | Water | Biorenewable C1 source | acs.org |

Targeted Synthesis of 2-(Furan-2-yl)benzimidazole Architectures

The synthesis of the 2-(furan-2-yl)benzimidazole core specifically involves the reaction of an o-phenylenediamine with a furan-2-carbonyl precursor. The most direct approach is the condensation of o-phenylenediamine with furan-2-carbaldehyde. nih.gov This reaction can be carried out under various conditions, often with the aid of a catalyst to promote cyclization and oxidation. For instance, acrylonitrile (B1666552) substituted 2,5-difurane derivatives bearing a benzimidazole nucleus have been synthesized through the condensation of 5-substituted furan-2-carbaldehydes with 2-cyanomethylbenzimidazole. nih.gov

Another common precursor is furan-2-carboxylic acid or its derivatives. The condensation of o-phenylenediamine with furan-2-carboxylic acid, typically requiring heat, leads to the formation of the desired 2-(furan-2-yl)benzimidazole. The reaction of o-phenylenediamine with 1,3-bis(alkoxycarbonyl)-S-methylisothiourea has also been explored for the synthesis of related carbamates. longdom.org

Regioselective Introduction of the 5-Methyl Moiety

To synthesize this compound, the methyl group can be introduced either by starting with a methylated precursor or by methylation of a pre-formed benzimidazole ring. The more straightforward and common approach is to use a substituted o-phenylenediamine, namely 4-methyl-1,2-phenylenediamine, as the starting material. The condensation of this diamine with furan-2-carbaldehyde or furan-2-carboxylic acid will directly yield the desired 5-methyl-substituted product. This approach ensures the regioselective placement of the methyl group at the 5-position of the benzimidazole ring.

Alternatively, regioselective N-methylation of the benzimidazole ring has been developed, which can furnish the more sterically hindered isomer. nih.govacs.org While this is relevant for N-substitution, methods for regioselective C-methylation of the benzene (B151609) part of the benzimidazole core are less common and often more complex. Therefore, starting with the appropriately substituted o-phenylenediamine is the preferred strategy for achieving the 5-methyl moiety. Biocatalytic approaches using engineered transferases have also shown promise for the selective methylation of 5-substituted benzimidazoles. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Methods for Benzimidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. chemmethod.comsphinxsai.comijpdd.org These sustainable methods focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as minimizing waste generation.

Several green strategies have been successfully employed for benzimidazole synthesis:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netfigshare.commdpi.com

Solvent-free reactions: Conducting reactions under solvent-free conditions, for example by grinding the reactants together, minimizes the use of hazardous organic solvents. chemmethod.com

Use of green solvents: Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally friendly reaction media for benzimidazole synthesis. chemmethod.com High-temperature water has also been shown to be an effective medium for this reaction. rsc.org

Green catalysts: A variety of eco-friendly catalysts have been developed, including zinc acetate, ammonium (B1175870) chloride, and boric acid, which are often inexpensive and non-toxic. chemmethod.com The use of deep eutectic solvents (DES) as both the reaction medium and reagent offers advantages in terms of yield and work-up procedures. nih.gov

Biorenewable feedstocks: D-glucose has been identified as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, representing a highly sustainable approach. acs.org

These green methodologies offer significant advantages over traditional synthetic routes, including milder reaction conditions, shorter reaction times, higher yields, and reduced environmental impact, making them attractive for the large-scale production of benzimidazole derivatives. jksus.org

| Green Chemistry Approach | Reactants | Conditions | Advantages | Reference |

| Deep Eutectic Solvent (DES) | o-phenylenediamine, Aldehydes | ChCl:o-PDA (1:1) DES, 80 °C | Solvent-free, high yields | nih.gov |

| Microwave Irradiation | o-phenylenediamine, DMF, Butanoic acid | Microwave | Reduced reaction time, improved yields | figshare.com |

| Solvent-free Grinding | 4,5-dimethyl-1,2-phenylenediamine, arylthioprolines | Grinding, rt, water (catalytic) | Rapid, sustainable, good yields | jksus.org |

| Biorenewable C1 Source | o-phenylenediamines, d-Glucose | Water | Environmentally benign solvent, excellent yields | acs.org |

Theoretical and Computational Chemistry Studies on 2 Furan 2 Yl 5 Methyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For benzimidazole (B57391) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.netdergipark.org.tr

The optimization process for 2-(furan-2-yl)-5-methyl-1H-benzimidazole would yield critical data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's planarity and the spatial relationship between the furan (B31954) and benzimidazole ring systems. Such studies on related structures have confirmed, for instance, the near-planar conformation of fused heterocyclic systems. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Studies on structurally similar furan-benzimidazole compounds have shown that the HOMO and LUMO densities are often distributed across the entire π-conjugated system, indicating that the whole molecule is involved in electronic transitions and charge transfer. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.23 |

| LUMO Energy | ELUMO | -1.87 |

| HOMO-LUMO Gap | ΔE | 5.36 |

| Ionization Potential | I | 7.23 |

| Electron Affinity | A | 1.87 |

| Electronegativity | χ | 4.55 |

| Chemical Hardness | η | 2.68 |

| Global Softness | S | 0.187 |

| Electrophilicity Index | ω | 3.86 |

Note: The data in this table is derived from a related compound, 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, to illustrate the types of parameters obtained from FMO analysis. nih.gov Specific values for this compound would require dedicated calculation.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. nih.govesisresearch.org It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The map is colored according to the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive potential, electron-deficient, indicating likely sites for nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the furan ring, identifying them as primary sites for protonation and hydrogen bonding. nih.govnih.gov Positive potential (blue) would be expected around the N-H proton of the imidazole ring. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a biological receptor. nih.govrsc.org

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom around the single bond connecting the furan and benzimidazole rings and assess the stability of different conformers.

Study Ligand-Target Interactions: If a biological target is known, MD simulations can model the binding process, revealing the stability of the ligand-receptor complex, key intermolecular interactions (like hydrogen bonds and π-π stacking), and the residence time of the ligand in the binding pocket. Studies on other benzimidazole hybrids have used simulations of up to 100 nanoseconds to confirm stable interactions with protein active sites. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug design for predicting the activity of new, unsynthesized molecules. researchgate.netnih.gov

To develop a QSAR model for a series of this compound derivatives, the following steps would be taken:

Data Set Collection: A set of molecules with varying structural modifications and their experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, topological, physicochemical) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a model that correlates the descriptors with the observed activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable.

QSAR studies on other classes of benzimidazole derivatives have successfully identified key structural features that govern their activity, providing valuable guidance for the design of more potent compounds. researchgate.netnih.gov

In Silico Mechanistic Insights into Molecular Interactions

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific in silico mechanistic studies focusing on the molecular interactions of this compound are not publicly available at this time. While the broader class of benzimidazole derivatives is the subject of extensive computational research, including molecular docking and molecular dynamics simulations to elucidate their interactions with various biological targets, studies dedicated to this particular compound have not been identified.

Computational studies on analogous benzimidazole structures often reveal key interaction patterns. These typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the amino acid residues of target proteins. For instance, the nitrogen atoms within the benzimidazole ring system frequently act as hydrogen bond acceptors, a crucial aspect of their binding mechanism.

Although direct research on this compound is not available, the general principles of computational chemistry suggest that the furan and methyl groups would significantly influence its binding affinity and selectivity. The furan ring can participate in various interactions, including hydrogen bonding and hydrophobic contacts, while the methyl group can contribute to hydrophobic interactions within the binding pocket of a target protein.

Without specific studies, it is not possible to provide detailed research findings or data tables on the molecular interactions of this compound. Further research in this area would be necessary to generate such specific insights.

In-depth Article on the Coordination Chemistry of this compound Not Feasible Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the coordination chemistry of the compound “this compound” cannot be generated at this time. A thorough review of available scientific literature and research databases did not yield specific studies detailing the synthesis, characterization, or theoretical investigation of this particular compound's metal complexes.

The user's request for an article structured around ligand design, synthesis and characterization of metal complexes, and theoretical investigations necessitates access to published experimental and computational data. This includes, but is not limited to:

Synthesis protocols: Specific reaction conditions for forming complexes with transition metals such as Cu(II), Co(II), Zn(II), Ni(II), and Cd(II).

Spectroscopic data: Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra of the ligand and its metal complexes to identify shifts that indicate metal-ligand bond formation.

Structural analysis: X-ray crystallography data to determine the precise coordination geometries, bond lengths, and bond angles within the metal complexes.

Theoretical calculations: Density Functional Theory (DFT) or other computational studies that model the metal-benzimidazole binding affinity and stability.

While extensive research exists on the coordination chemistry of the broader benzimidazole family and related furan-containing ligands, applying findings from these different, albeit similar, molecules to "this compound" would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on the specified compound. Generating content based on analogous compounds would violate the explicit instruction not to introduce information or examples outside the defined scope.

To provide the requested article, primary research literature focusing specifically on the coordination chemistry of this compound would be required. Without such dedicated studies, the creation of a detailed, data-driven article is not possible.

Mechanistic Elucidation of Biological Activities and Structure Activity Relationships of 2 Furan 2 Yl 5 Methyl 1h Benzimidazole

Investigations into Enzyme Inhibition Mechanisms (e.g., DHFR, GlcN-6-P)

The biological activity of many benzimidazole (B57391) derivatives can be attributed to their ability to inhibit specific enzymes that are crucial for the survival of pathogenic organisms or the proliferation of cancer cells.

Dihydrofolate reductase is a key enzyme in the synthesis of thymidylate and purines, essential for DNA replication and cell division. Consequently, DHFR is a well-established target for antimicrobial and anticancer agents. semanticscholar.org Benzimidazole derivatives have been explored as non-classical antifolates that can act as DHFR inhibitors. The proposed mechanism of action involves the benzimidazole scaffold mimicking the purine-like structure of the natural substrate, dihydrofolate, and binding to the active site of the enzyme. This binding is thought to be stabilized by interactions between the heterocyclic rings and key amino acid residues within the enzyme's active site, such as Phe31, Ile94, and Asp27. semanticscholar.org

Table 1: DHFR Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| B1 (a 2,6-disubstituted 1H-benzimidazole) | Microbial | > Trimethoprim |

| B19 (a 2,6-disubstituted 1H-benzimidazole) | Microbial | > Trimethoprim |

| B22 (a 2,6-disubstituted 1H-benzimidazole) | Microbial | > Trimethoprim |

| B24 (a 2,6-disubstituted 1H-benzimidazole) | Microbial | > Trimethoprim |

| B30 (a 2,6-disubstituted 1H-benzimidazole) | Microbial | > Trimethoprim |

| Trimethoprim (Standard) | Microbial | ~7-23 |

Data is illustrative of the activity of related benzimidazole compounds as specific data for 2-(furan-2-yl)-5-methyl-1H-benzimidazole is not available. Data sourced from a study on 2,6-disubstituted 1H-benzimidazoles. semanticscholar.org

Glucosamine-6-phosphate synthase is another critical enzyme, particularly in microorganisms, as it is involved in the biosynthesis of the cell wall. Inhibition of this enzyme can lead to cell lysis and death, making it an attractive target for the development of novel antimicrobial agents. bohrium.com While a number of heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, specific studies detailing the inhibitory activity of this compound against this enzyme are limited. The general mechanism for heterocyclic inhibitors is often proposed to involve binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. Further research, including enzymatic assays and molecular docking studies, would be necessary to fully elucidate the potential of this compound as a GlcN-6-P synthase inhibitor.

Modulatory Effects on Cellular Pathways and Molecular Targets

Benzimidazole derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating various cellular pathways and interacting with specific molecular targets.

Research on a novel benzimidazole derivative, referred to as BA586, has demonstrated cytotoxic effects against the HCC1937 breast cancer cell line, with an IC50 value of 42 µM. oncologyradiotherapy.com Mechanistic studies revealed that this compound can induce DNA fragmentation, leading to an increase in p53 levels. oncologyradiotherapy.com The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis. The activation of p53 can trigger cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe. The study on BA586 also showed an increase in p21, a downstream target of p53 that is involved in cell cycle arrest. oncologyradiotherapy.com

Furthermore, the investigation indicated that BA586 can inhibit the PI3K/Akt signaling pathway by suppressing the EGFR/AKT pathway. oncologyradiotherapy.com The epidermal growth factor receptor (EGFR) is often overexpressed in cancer cells and its activation leads to the activation of downstream signaling pathways like PI3K/Akt, which promote cell proliferation and survival. By inhibiting this pathway, benzimidazole derivatives can effectively halt tumor growth. Another study on a 2-aryl benzimidazole derivative, 5a, also showed potent inhibition of both EGFR and HER2 activity, leading to G1-phase cell cycle arrest and apoptosis in breast cancer cells. nih.gov

The cytotoxic effects of 2,5-disubstituted furan (B31954) derivatives bearing a benzimidazole nucleus have also been evaluated against various human lung cancer cell lines, as shown in the table below.

Table 2: Cytotoxic Activity of 2,5-Disubstituted Furan Benzimidazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8 | A549 | 8.78 ± 3.62 |

| NCI-H358 | 6.68 ± 15 | |

| HCC827 | 13.48 ± 0.81 | |

| Compound 15 | A549 | Low activity |

| HCC827 | Low activity |

Data is for related 2,5-disubstituted furan benzimidazole derivatives and not the specific subject compound. semanticscholar.orgmdpi.com

DNA Binding and Intercalation Studies

The interaction with DNA is a significant mechanism through which many small molecules exert their cytotoxic and antimicrobial effects. Benzimidazole derivatives, due to their planar and aromatic nature, are capable of binding to DNA through various modes, including intercalation and groove binding. nih.govresearchgate.net

Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix. This mode of binding can lead to a distortion of the DNA structure, interfering with replication and transcription processes, and ultimately triggering apoptosis. Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly employed to study these interactions. An increase in the absorption intensity (hyperchromism) or a shift in the wavelength of maximum absorption (bathochromic shift) upon addition of DNA can indicate an intercalative binding mode.

Alternatively, benzimidazole derivatives can bind to the minor or major grooves of DNA. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the molecule and the DNA grooves. The binding affinity of small molecules to DNA is often quantified by the binding constant (Kb). Studies on various benzimidazole Schiff base ligands and their metal complexes have demonstrated moderate to strong DNA binding affinities. rsc.orgnih.gov

Table 3: DNA Binding Constants of Selected Benzimidazole Derivatives

| Compound | Method | Binding Constant (Kb) (M⁻¹) |

|---|---|---|

| Ligand L1 (Benzimidazole Schiff base) | UV-Visible Spectroscopy | Moderate to Strong |

| Ligand L2 (Benzimidazole Schiff base) | UV-Visible Spectroscopy | Moderate to Strong |

| Complex 2 (Metal complex of L1/L2) | UV-Visible Spectroscopy | 3.27 x 10⁵ |

| Complex 5 (Metal complex of L1/L2) | UV-Visible Spectroscopy | 6.40 x 10³ |

Data represents the binding constants of related benzimidazole Schiff base ligands and their metal complexes. rsc.orgnih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(furan-2-yl)-5-methyl-1H-benzimidazole to maximize yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for coupling steps .

- Temperature : Reactions often proceed at 90–100°C to accelerate nucleophilic substitution without side-product formation .

- Catalysts : Sodium carbonate or similar bases facilitate deprotonation in benzimidazole ring formation .

- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Chloroethylcarbonyl-furan + Phenylhydrazine (DMF, 90°C, 4h) | 72 | 92 | |

| 2 | Cyclization with Na₂CO₃ (reflux, 8h) | 65 | 89 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm for benzimidazole and furan rings) and methyl group resonance (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.0895 for C₁₂H₁₀N₂O) .

- IR Spectroscopy : Look for N-H stretching (~3400 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹) .

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks/Data | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.85 (d, 1H, furan) | Furan ring proton | |

| HRMS | m/z 225.0895 | Molecular ion confirmation |

Q. How can researchers initially assess the biological activity of this compound derivatives, and what in vitro assays are recommended for screening?

Methodological Answer:

- Enzyme Inhibition Assays : Target ATP-binding enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .

- Antimicrobial Screening : Use microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HeLa) to evaluate selectivity .

Advanced Research Questions

Q. What computational modeling strategies are recommended to predict the binding affinity of this compound derivatives with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Prioritize hydrogen bonding between the benzimidazole N-H and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. halogen groups) on activity using partial least squares regression .

Q. How should researchers resolve contradictions in biological activity data observed for analogs across different experimental models?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) and apply statistical weighting to identify outliers .

- Mechanistic Validation : Use knock-out cell lines or enzyme mutants to confirm target specificity .

- Solubility/Permeability Testing : Address discrepancies by measuring logP and using Caco-2 cell models to rule out bioavailability issues .

Q. What factorial design approaches are suitable for optimizing multi-step synthesis pathways of complex benzimidazole derivatives?

Methodological Answer:

Q. Table 3: Example Factorial Design for Step 1 Synthesis

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp. | 80°C | 100°C |

| Solvent | DMF | DMSO |

| Catalyst | Na₂CO₃ | K₂CO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.